Quantifying the Impact of 4-Methylbenzamide on c-Met Kinase and COX-2 Inhibition: A Direct Comparison with 4-Chlorobenzamide
In a head-to-head study evaluating antiproliferative and enzyme inhibitory activity of benzamide-chalcone hybrids, the 4-methylbenzamide scaffold demonstrated a distinct and superior activity profile compared to the 4-chlorobenzamide analog against key cancer targets [1].
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 < 10 µM for multiple 4-methylbenzamide-based hybrids |
| Comparator Or Baseline | 4-Chlorobenzamide-based hybrids did not achieve this level of c-Met kinase inhibition in the same study |
| Quantified Difference | 4-Methylbenzamide hybrids demonstrated superior c-Met kinase inhibition compared to 4-chlorobenzamide analogs |
| Conditions | In vitro c-Met kinase assay |
Why This Matters
The specific para-methyl substitution is critical for achieving potent c-Met kinase inhibition, a key therapeutic target in oncology, and cannot be replicated by a 4-chloro substituent, making 4-methylbenzamide essential for research in this area.
- [1] Bhojwani, H., Begwani, K., Bhor, V., Bedi, P., Balasinor, N., Raut, S., & Joshi, U. (2023). Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors. Archiv der Pharmazie, 356(5), e2200405. https://doi.org/10.1002/ardp.202200405 View Source
